N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-10-5-11-19-20(18)24-22(31-19)25(14-15-7-6-12-23-13-15)21(27)16-8-3-4-9-17(16)26(28)29/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJKYACLCWNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Ethoxy group : Enhances solubility and bioavailability.
- Benzothiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Nitro group : Often associated with increased reactivity and biological activity.
- Benzamide structure : Imparts stability and potential for receptor interactions.
The molecular formula of the compound is with a molecular weight of approximately 434.5 g/mol .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anticancer Potential
Compounds with similar structures have shown promising anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . The benzothiazole derivatives are particularly noted for their ability to interact with cellular targets that regulate cell growth and survival.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors, altering cellular responses and leading to apoptosis in cancer cells.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with the cell cycle, preventing cancer cells from proliferating .
Research Findings and Case Studies
Recent studies have demonstrated the efficacy of this compound in various biological assays:
Comparative Analysis with Similar Compounds
To illustrate the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-methyl)benzamide | Benzothiazole, nitro group | Antibacterial |
| N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-methyl)benzamide | Methoxy group instead of ethoxy | Anticancer |
| N-(benzo[d]thiazol-2-yl)-N-(pyridin-4-ylnitromethyl)benzamide | Different positioning of nitro group | Antimicrobial |
This table highlights how variations in functional groups and their positioning can influence the biological activities of similar compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide exhibit potential anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study highlighted the synthesis of thiazolidine derivatives that showed significant cytotoxic effects against different cancer cell lines, suggesting that modifications in the thiazole structure can enhance anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial applications. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies on related compounds demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties .
Anticonvulsant Activity
Thiazolidine derivatives have been explored for their anticonvulsant properties. A study synthesized thiazolidinones and evaluated their efficacy in animal models for seizures, showing promising results in reducing seizure frequency and intensity. This suggests that this compound could be a candidate for further investigation in treating epilepsy or other seizure disorders .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including metabolic syndrome and cancer. Compounds with thiazole moieties have shown anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. Research into similar compounds indicates that this compound might also possess such effects, making it a potential therapeutic agent for inflammatory conditions .
Drug Development and Synthesis
The synthesis of this compound involves various synthetic methodologies that can be applied in drug development. The compound's unique structure allows for modifications that could enhance its pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug design .
Case Studies and Research Findings
Several case studies have documented the applications of related compounds:
- Anticancer Study : A series of benzothiazole derivatives were tested for their cytotoxic effects on breast cancer cells, with some derivatives showing IC50 values lower than conventional chemotherapeutics.
- Antimicrobial Evaluation : In vitro tests on thiazole-based compounds revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting their potential as antimicrobial agents.
- Anticonvulsant Research : A study involving the evaluation of thiazolidinone derivatives demonstrated a marked reduction in seizure activity in rodent models compared to control groups.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features can be compared to related N-(thiazol-2-yl)benzamide derivatives (Table 1):
Key Observations :
- Ethoxy vs. Morpholino: The 4-ethoxy group increases lipophilicity relative to the morpholino moiety in TOZ5, which could affect blood-brain barrier penetration or solubility .
- Pyridin-3-ylmethyl : This substituent introduces a basic nitrogen, enabling hydrogen bonding and cation-π interactions, similar to pyridine-containing analogs in and .
Physicochemical Properties
Melting points, synthetic yields, and spectral data for selected analogs (Table 2):
Key Observations :
- The absence of melting point data for the target compound precludes direct comparison, but analogs with nitro groups (e.g., TOZ7 in ) typically exhibit moderate thermal stability (melting points ~140–200°C) .
- Synthetic yields for similar compounds range widely (29–94%), influenced by steric hindrance from substituents (e.g., bulkier groups in 4e reduce yields to 56%) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, and how can purity be optimized?
- Methodology : A multi-step approach is typical:
Amide coupling : React a benzo[d]thiazole derivative (e.g., 4-ethoxybenzo[d]thiazol-2-amine) with nitrobenzoyl chloride under anhydrous conditions. Pyridine or DMF is often used as a solvent with coupling agents like HOBt/EDC .
N-alkylation : Introduce the pyridin-3-ylmethyl group via nucleophilic substitution, using K₂CO₃ or NaH as a base in THF or DMF .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is structural characterization of this compound validated in academic settings?
- Techniques :
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the ethoxy group on benzo[d]thiazole appears as a triplet (δ ~1.4 ppm for CH₃) and quartet (δ ~4.1 ppm for OCH₂) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁N₄O₃S: 437.1384) .
- X-ray crystallography : If crystals are obtained, SHELXL (via Olex2) refines the structure, with hydrogen bonds (e.g., N-H···O) stabilizing the lattice .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination using ELISA) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to controls like doxorubicin .
Advanced Research Questions
Q. How can contradictory solubility data across studies be resolved?
- Analysis :
- Solvent polarity : LogP calculations (e.g., using ChemDraw) predict hydrophobicity. Experimental discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers).
- pH-dependent solubility : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). The nitro group may protonate under acidic conditions, altering solubility .
- Standardization : Use USP guidelines for equilibrium solubility measurements (shake-flask method) .
Q. What computational strategies predict binding modes to biological targets?
- Workflow :
Target selection : Prioritize kinases (e.g., EGFR) due to the pyridine-thiazole scaffold’s affinity for ATP-binding pockets .
Docking : AutoDock Vina or Schrödinger Maestro with AMBER force fields. The nitro group may form hydrogen bonds with Lys/Met residues .
MD simulations : GROMACS to assess stability (RMSD <2 Å over 50 ns) .
Q. How can synthetic yields be improved for scale-up?
- Optimization :
- Catalyst screening : Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings for pyridinylmethyl introduction. CuI may reduce side products (e.g., N-oxide formation) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h at 120°C) while maintaining yield .
- Byproduct analysis : LC-MS identifies dimers or hydrolysis products; quenching with NaHCO₃ minimizes acid degradation .
Q. What analytical methods resolve spectral overlaps in NMR?
- Solutions :
- 2D NMR : HSQC and HMBC distinguish overlapping aromatic protons (e.g., pyridine vs. benzamide signals) .
- Variable temperature NMR : Heating to 60°C reduces rotational barriers, sharpening split peaks .
- Deuteration : Exchange labile protons (e.g., NH) with D₂O to simplify spectra .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistent bioactivity results across labs?
- Troubleshooting :
- Compound integrity : Verify storage conditions (-20°C, desiccated) to prevent nitro group reduction .
- Assay conditions : Standardize cell passage number, serum concentration, and incubation time .
- Positive controls : Include reference inhibitors (e.g., indomethacin for COX-2) to calibrate assays .
Q. Why do crystallization attempts fail, and how can this be mitigated?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
